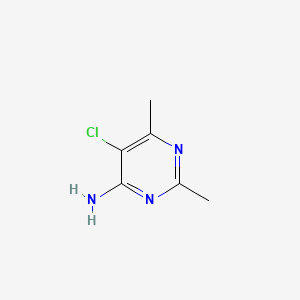

4-Amino-5-chloro-2,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

5-chloro-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCZKYCVQQMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344006 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2858-20-0 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the chemical properties, synthesis, and potential applications of 4-Amino-5-chloro-2,6-dimethylpyrimidine. This pyrimidine derivative serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structural features make it a valuable building block for creating bioactive compounds that can target specific biological pathways.[1]

Core Chemical Properties

This compound is a crystalline solid.[2] It is structurally similar to nucleobases, which suggests the potential for forming hydrogen bonds.[3] The compound is characterized by its high melting point and poor solubility in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-chloro-2,6-dimethylpyrimidin-4-amine | [4] |

| CAS Number | 2858-20-0 | [3][4] |

| Molecular Formula | C₆H₈ClN₃ | [3][4] |

| Molecular Weight | 157.6 g/mol | [3][4] |

| Melting Point | 164.0 °C | [3] |

| Boiling Point | 257.1 °C | [3] |

| SMILES | CC1=C(C(=NC(=N1)C)N)Cl | [3] |

| Solubility | Not soluble in water | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes Mass Spectrometry and ¹³C NMR.[4]

Table 2: Spectral Data Summary

| Technique | Data Highlights | Source |

| Mass Spectrometry | Major peaks observed at m/z 157 and 117. | [4] |

| ¹³C NMR | Spectrum available from Wiley-VCH GmbH. | [4] |

| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [4] |

Experimental Protocols

Synthesis of Crystalline Material

A documented method for producing single crystals of this compound involves its interaction with carboxylic acids.

-

Objective: To prepare and characterize cocrystals of this compound.

-

Methodology:

-

A hot DMF (Dimethylformamide) solution of this compound (39 mg) is prepared.[5]

-

A hot DMF solution of a carboxylic acid (e.g., thiophene-2,5-dicarboxylic acid, 43 mg) is prepared separately.[5]

-

The two solutions are mixed and warmed for 30 minutes over a water bath.[5]

-

The mixture is then cooled slowly to room temperature.[5]

-

Colorless, plate-like crystals are allowed to form over several days.[5]

-

-

Characterization: The resulting crystals can be characterized by single-crystal X-ray diffraction to determine their structure.[2] This technique has confirmed the protonation of the pyrimidine ring at the N1 position in the presence of acids.[5]

Applications in Research and Development

This compound is a versatile building block in medicinal chemistry and agricultural science.[1] Its unique structure is leveraged to create novel compounds with enhanced biological activity.[1]

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of new pharmaceutical agents.[1] It has been proposed as a potential candidate for developing treatments for bacterial infections, including tuberculosis.[3] Its ability to be structurally modified allows researchers to design compounds that target specific biological pathways, aiming to improve therapeutic results.[1]

Caption: Workflow for Pharmaceutical Development.

Agrochemical Synthesis

In agriculture, this pyrimidine derivative is used in the formulation of selective herbicides.[1] Its mechanism of action involves the inhibition of specific enzymes in plants, which makes it a valuable tool for weed management without harming crops.[1]

Caption: Application in Agrochemical Synthesis.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[4] It should be stored in a well-ventilated place between 10°C and 25°C with the container kept tightly closed.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design of two series of 1:1 cocrystals involving this compound and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 2858-20-0 | NA67922 [biosynth.com]

- 4. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-5-chloro-2,6-dimethylpyrimidine (CAS 2858-20-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the amino and chloro functional groups on the pyrimidine ring, make it a versatile intermediate for developing novel compounds in the pharmaceutical and agrochemical industries.[1] Recent research has highlighted its potential as an antimicrobial and anticancer agent, specifically targeting lung cancer. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral analysis, and biological activity, with a focus on its potential as a therapeutic agent.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 2858-20-0 | [2] |

| Molecular Formula | C₆H₈ClN₃ | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| IUPAC Name | 5-chloro-2,6-dimethylpyrimidin-4-amine | [2] |

| Melting Point | 164.0 °C | |

| Boiling Point | 257.1 °C | |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |

| logP | 1.3 | [2] |

Synthesis and Purification

General Experimental Protocol for Chlorination

The following is a generalized protocol based on the chlorination of analogous pyrimidine compounds.[3]

Materials:

-

4-Amino-2,6-dimethylpyrimidine

-

N-Chlorosuccinimide (NCS)[4]

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

In a round-bottom flask dried under an inert atmosphere, dissolve 4-Amino-2,6-dimethylpyrimidine in the anhydrous solvent.

-

Slowly add a stoichiometric amount of N-Chlorosuccinimide (NCS) to the solution while stirring.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

A visual representation of this proposed synthetic workflow is provided below.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide insight into the molecular structure.

| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet |

| -CH₃ | ~2.4 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ) ppm |

| C2/C6 | ~160 |

| C4 | ~158 |

| C5 | ~110 |

| -CH₃ | ~20 |

Note: Predicted chemical shifts are based on typical values for similar pyrimidine structures and can vary based on solvent and concentration.[5][6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of pyrimidine derivatives reveals characteristic vibrational modes.[9] For this compound, the following absorptions are expected:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode | Reference(s) |

| N-H (Amino group) | 3300-3400 | Stretching | [9] |

| C-H (Methyl groups) | 2850-2950 | Stretching | [9] |

| C=N (Pyrimidine ring) | 1600-1650 | Stretching | [9] |

| N-H (Amino group) | ~1600 | Scissoring | [9] |

| C-N | 1200-1350 | Stretching | [9] |

| C-Cl | 600-800 | Stretching | [10] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for halogenated heterocyclic compounds involve the loss of the halogen atom and cleavage of the pyrimidine ring.[11][12][13][14][15]

Biological Activity and Mechanism of Action

Recent studies have identified this compound (ACDMP) as a compound with significant biological potential, particularly in the areas of antimicrobial and anticancer research.[16]

Antimicrobial Activity

ACDMP has demonstrated notable antibacterial activity against Staphylococcus aureus.[16] This suggests its potential as a lead compound for the development of new antibacterial agents.

Anticancer Activity and Mechanism of Action

In vitro cytotoxicity assays have shown that ACDMP is effective against A549 human lung cancer cells.[16] Molecular docking studies have further elucidated a potential mechanism of action, suggesting that ACDMP acts as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in lung cancer.[16] The inhibition of DPP-IV is a recognized therapeutic strategy, and the ability of ACDMP to target this enzyme highlights its potential as a novel anticancer agent.

The proposed mechanism involves the binding of ACDMP to the active site of the DPP-IV enzyme, thereby blocking its catalytic activity. This inhibition can interfere with signaling pathways that are crucial for cancer cell growth and proliferation.

Caption: Proposed mechanism of action of ACDMP as a DPP-IV inhibitor in lung cancer.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its utility as a synthetic intermediate is well-established, and emerging research now points to its own intrinsic biological activity as an antimicrobial and a promising anticancer agent, particularly for lung cancer through the inhibition of DPP-IV. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. sphinxsai.com [sphinxsai.com]

- 14. article.sapub.org [article.sapub.org]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. veterinaria.org [veterinaria.org]

An In-depth Technical Guide to 4-Amino-5-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound is a substituted pyrimidine with the IUPAC name 5-chloro-2,6-dimethylpyrimidin-4-amine.[1] Its chemical structure consists of a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 5, and two methyl groups at positions 2 and 6.

The presence of both proton-donating (amino group) and proton-accepting (ring nitrogens) sites allows for the formation of various intermolecular interactions, such as hydrogen bonds and π–π stacking, making it a subject of interest in crystal engineering and supramolecular chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2858-20-0 | [1] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Melting Point | 164.0 °C | |

| Boiling Point | 257.1 °C | |

| SMILES | CC1=C(C(=NC(=N1)C)N)Cl | [1] |

| InChI | InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the amino protons are expected. The exact chemical shifts would be influenced by the solvent used. |

| ¹³C NMR | Resonances for the two methyl carbons, the four pyrimidine ring carbons, are anticipated. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl groups, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching are expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Generalized Synthesis of Substituted Aminopyrimidines

Workflow for a Generalized Synthesis:

Caption: Generalized workflow for pyrimidine synthesis.

Methodology:

-

Condensation: A suitable β-dicarbonyl compound or its synthetic equivalent is reacted with a guanidine salt (e.g., guanidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The mixture is typically heated under reflux.

-

Cyclization: The initial condensation product undergoes an intramolecular cyclization to form the pyrimidine ring.

-

Chlorination: The resulting pyrimidine core is then subjected to chlorination to introduce the chloro group at the desired position. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly used for this step.

-

Purification: The crude product is purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography to yield the pure this compound.

In Vitro Cytotoxicity Assay - MTT Assay

Based on recent findings of its potential as an anti-cancer agent, a standard protocol to evaluate its cytotoxicity against a cancer cell line, such as the human lung adenocarcinoma cell line A549, is the MTT assay.

Experimental Workflow for MTT Assay:

Caption: Workflow of an in vitro MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: A549 cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from micromolar to millimolar concentrations) and incubated for another 48 hours.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

-

Solubilization and Measurement: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability at each compound concentration relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound as a therapeutic agent. It has demonstrated notable antibacterial activity against Staphylococcus aureus.[2] Furthermore, in vitro studies have shown its efficacy against A549 human lung cancer cells.[2]

Molecular docking studies suggest that this compound acts as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV).[2] DPP-IV is a serine exopeptidase that is involved in various physiological processes and has been implicated in the progression of some cancers. Inhibition of DPP-IV can lead to an increase in the levels of incretin hormones, which can have anti-proliferative effects.

Proposed Signaling Pathway for Anti-Cancer Activity:

Caption: Proposed mechanism of anti-cancer action via DPP-IV inhibition.

This proposed pathway suggests that by inhibiting DPP-IV, this compound prevents the degradation of incretin hormones. The subsequent activation of incretin receptors and downstream signaling pathways may lead to the induction of apoptosis and inhibition of proliferation in cancer cells.

Conclusion

This compound is a pyrimidine derivative with interesting chemical properties and significant therapeutic potential. Its ability to engage in various intermolecular interactions makes it a valuable scaffold in medicinal chemistry. Emerging research points towards its utility as an antimicrobial and an anti-cancer agent, possibly through the inhibition of DPP-IV. Further investigation into its synthesis, biological mechanisms, and structure-activity relationships is warranted to fully explore its potential in drug development.

References

An In-depth Technical Guide on 4-Amino-5-chloro-2,6-dimethylpyrimidine: Spectroscopic Data, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-5-chloro-2,6-dimethylpyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance as a dipeptidyl peptidase-IV (DPP-IV) inhibitor.

Spectroscopic Data

While comprehensive, publicly available datasets for this compound are limited, the following tables summarize known and predicted spectroscopic information. This data is crucial for the identification and characterization of the compound.

Table 1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | ~2.4 (s, 6H) | Two methyl groups at positions 2 and 6. |

| ~4.5 (br s, 2H) | Amino group protons at position 4. | |

| ¹³C NMR | ~24 | Methyl carbons (C2 and C6). |

| ~110 | Carbon at position 5 (bearing chlorine). | |

| ~155 | Carbon at position 4 (bearing amino group). | |

| ~160 | Carbons at positions 2 and 6. |

Note: Specific experimental ¹H NMR data was not available in the searched literature. The provided values are estimations based on the analysis of similar pyrimidine derivatives. The ¹³C NMR data is based on information from the PubChem database, which indicates the existence of a spectrum for this compound[1].

Table 2: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 2980-2850 | Medium | C-H stretching (methyl groups) |

| 1650-1600 | Strong | C=N stretching (pyrimidine ring) |

| 1580-1550 | Strong | N-H bending (amino group) |

| 1450-1350 | Medium | C-H bending (methyl groups) |

| 850-750 | Medium-Strong | C-Cl stretching |

Note: A specific experimental IR peak list for this compound was not found. The data presented is based on the typical vibrational frequencies observed for substituted aminopyrimidines.

Table 3: Mass Spectrometry Data of this compound

| m/z Value | Relative Intensity | Proposed Fragment |

| 157/159 | High | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 142 | Medium | [M - CH₃]⁺ |

| 122 | Medium | [M - Cl]⁺ |

Note: The mass spectrometry data is based on information from the PubChem database which indicates a molecular weight of 157.60 g/mol and shows major peaks in the mass spectrum[1]. The fragmentation pattern is proposed based on the structure of the molecule.

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of pyrimidine derivatives and a specific method found for the synthesis of a co-crystal of the target compound.

Synthesis of this compound

A reported method for obtaining crystals of this compound involves its use in a co-crystallization experiment. While the initial synthesis of the compound is not detailed, a typical synthetic route for such a compound would involve the chlorination of 4-amino-2,6-dimethylpyrimidine. A plausible general synthesis is outlined below:

-

Starting Material: 4-Amino-2,6-dimethylpyrimidine.

-

Chlorination: The starting material is dissolved in a suitable solvent, such as glacial acetic acid.

-

A chlorinating agent, for example, N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

A specific method for obtaining high-quality crystals for analysis involves dissolving the synthesized compound (39 mg) in hot dimethylformamide (DMF)[2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher. The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

This compound has been investigated for its potential as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in regulating blood sugar levels. Inhibition of DPP-IV prolongs the action of GLP-1, leading to beneficial effects in the context of type 2 diabetes.

Caption: The inhibitory effect of this compound on the DPP-IV pathway.

References

In-Depth Technical Guide on the Crystal Structure Analysis of 4-Amino-5-chloro-2,6-dimethylpyrimidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the crystal structure of 4-Amino-5-chloro-2,6-dimethylpyrimidine. As a crystal structure for the free base is not publicly available, this document focuses on a comprehensive examination of a representative salt, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, to elucidate the structural properties, intermolecular interactions, and supramolecular assembly of the title compound. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are presented in detail, offering a foundational understanding for researchers in crystallography, medicinal chemistry, and drug design.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural similarity to nucleobases and its potential as a scaffold for developing novel therapeutic agents. Understanding its three-dimensional structure and intermolecular interactions is crucial for rational drug design and the engineering of crystalline materials with desired properties.

While the crystal structure of the pure, unprotonated form of this compound is not available in open crystallographic databases, extensive research has been conducted on its co-crystals and salts. These studies provide invaluable insight into the molecule's conformational preferences, hydrogen bonding capabilities, and supramolecular behavior. This guide will focus on the well-characterized salt, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate , to provide a detailed structural analysis. In this salt, the pyrimidine ring is protonated, offering a view of its cationic form.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and structural determination of the 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate salt.[1]

Synthesis and Crystallization

A solution of this compound (39 mg) and thiophene-2,5-dicarboxylic acid (43 mg) in hot dimethylformamide (DMF) was prepared.[1] The mixture was warmed for 30 minutes over a water bath to ensure complete dissolution and reaction.[1] The resulting solution was then allowed to cool slowly to room temperature.[1] Colorless, plate-like crystals suitable for X-ray diffraction were obtained after several days of slow evaporation of the solvent.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a Bruker APEX-II CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å). The data collection was performed at a temperature of 296 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystal Structure and Data Analysis

The asymmetric unit of the analyzed salt contains one 4-amino-5-chloro-2,6-dimethylpyrimidinium cation and one thiophene-2,5-dicarboxylate anion.[1] A key structural feature is the protonation of the pyrimidine ring at the N1 position.[1] This protonation leads to a notable increase in the C2B—N1B—C6B bond angle to 122.5 (2)° compared to the corresponding angle involving the unprotonated N3 atom (C2B—N3B—C4B), which is 118.7 (2)°.[1]

Crystallographic Data

The fundamental crystallographic data and refinement details for the salt are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₉ClN₃⁺ · C₆H₃O₄S⁻ |

| Formula Weight | 330.78 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.370(2) |

| b (Å) | 8.358(2) |

| c (Å) | 12.358(3) |

| α (°) | 86.837(5) |

| β (°) | 81.334(5) |

| γ (°) | 74.008(5) |

| Volume (ų) | 721.4(3) |

| Z | 2 |

| Temperature (K) | 296(2) |

| Radiation (Å) | Mo Kα (0.71073) |

| Reflections collected | 5691 |

| Independent reflections | 2533 |

| R_int | 0.043 |

| Final R indices [I>2σ(I)] | R1 = 0.051, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.03 |

Data sourced from the crystallographic study of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate.[1]

Selected Bond Lengths and Angles of the Cation

The intramolecular geometry of the 4-amino-5-chloro-2,6-dimethylpyrimidinium cation is detailed below.

| Bond | Length (Å) | Angle | Value (°) |

| Cl1B—C5B | 1.728(3) | C6B—N1B—C2B | 122.5(2) |

| N1B—C6B | 1.342(3) | C4B—N3B—C2B | 118.7(2) |

| N1B—C2B | 1.344(3) | N1B—C2B—N3B | 120.9(2) |

| N3B—C4B | 1.353(3) | N3B—C4B—C5B | 122.1(2) |

| N3B—C2B | 1.357(3) | C4B—C5B—C6B | 116.1(2) |

| N4B—C4B | 1.332(3) | N1B—C6B—C5B | 119.6(2) |

| C4B—C5B | 1.411(4) | ||

| C5B—C6B | 1.396(4) |

Data reflects the geometry of the cation within the co-crystal structure.[1]

Supramolecular Features and Intermolecular Interactions

The crystal packing is dominated by an extensive network of hydrogen bonds. The cations and anions are linked via O—H⋯O and N—H⋯O hydrogen bonds.[1] Furthermore, separate parallel sheets are interconnected through N—H⋯N hydrogen bonds and π–π stacking interactions, with a centroid-to-centroid distance of 3.5414 (13) Å between the pyrimidinium and thiophene rings.[1] These interactions lead to the formation of double layers parallel to the (101) plane.[1]

Experimental Workflow Visualization

The logical flow from starting materials to the final crystal structure analysis is depicted in the diagram below.

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound through the lens of its thiophene-2,5-dicarboxylate salt. The analysis reveals that the pyrimidine moiety is protonated at the N1 position, which significantly influences its geometry and hydrogen bonding patterns. The comprehensive data on bond lengths, angles, and supramolecular interactions offer critical insights for researchers engaged in the fields of crystal engineering and drug development. The detailed experimental protocols serve as a valuable reference for the synthesis and structural characterization of similar compounds. Future work to obtain the crystal structure of the free base would be highly valuable to the scientific community for comparative analysis.

References

4-Amino-5-chloro-2,6-dimethylpyrimidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] The narrative focuses on a logical two-stage synthetic approach, beginning with the foundational synthesis of the key intermediate, 4-Amino-2,6-dimethylpyrimidine, followed by a regioselective electrophilic chlorination. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical aspects of process optimization and safety. The synthesis is designed to be both scalable and reliable, leveraging common laboratory reagents and techniques.

Strategic Overview: Retrosynthetic Analysis

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthesis of this compound reveals a straightforward and effective pathway. The primary disconnection is the C-Cl bond at the C5 position, identifying an electrophilic chlorination as the final synthetic step. This points to 4-Amino-2,6-dimethylpyrimidine as the immediate precursor. This precursor, in turn, can be efficiently assembled from simple, commercially available starting materials—a guanidine salt and acetylacetone—via a classical condensation reaction. This two-stage approach is advantageous due to its high convergence and use of inexpensive starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Stage 1: Synthesis of 4-Amino-2,6-dimethylpyrimidine

The foundational step in this pathway is the construction of the pyrimidine core. The most reliable and scalable method for this transformation is the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[2] This reaction is a variant of the classical pyrimidine synthesis and is favored for its operational simplicity and high yield.

Causality and Mechanism

The reaction proceeds via a base-catalyzed condensation mechanism. The alkali (e.g., sodium carbonate) serves two purposes: it neutralizes the guanidine salt to liberate free guanidine, and it catalyzes the initial nucleophilic attack. The free guanidine, a potent binucleophile, attacks one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to form the stable aromatic pyrimidine ring. The use of an aqueous medium is a significant advantage, eliminating the need for anhydrous solvents and complex recovery systems.[2]

Caption: Simplified mechanism for pyrimidine synthesis.

Experimental Protocol

This protocol is adapted from a proven industrial process, ensuring its reliability and scalability.[2]

Materials:

-

Guanidine hydrochloride (1.0 eq)

-

Acetylacetone (1.0 eq)

-

Sodium carbonate (anhydrous, 0.8 eq)

-

Water

-

Activated carbon

-

Sodium chloride (for salting out)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and heating mantle, add water (approx. 2.5 parts by weight relative to acetylacetone).

-

Charge guanidine hydrochloride (e.g., 106 parts) and sodium carbonate (e.g., 83.5 parts) to the water.

-

Add acetylacetone (e.g., 100 parts) to the slurry.

-

Heat the mixture to reflux (approx. 95-100 °C) and maintain for 2 hours. During this time, the product will crystallize from the hot solution.

-

Cool the slurry to room temperature, then further cool to 10-15 °C in an ice bath to maximize precipitation.

-

Filter the crude product and wash the filter cake with a cold brine solution to remove inorganic salts.

-

For purification, transfer the wet cake to a fresh vessel with water (approx. 3.3 parts) and heat to 85-90 °C to redissolve the product.

-

Add a small amount of activated carbon (approx. 4.4 parts), stir for 15 minutes, and filter the hot solution to remove the carbon and other insoluble impurities.

-

To the hot filtrate, add sodium chloride (approx. 95 parts) to salt out the product, and stir while cooling to 15 °C.

-

Filter the purified product, wash with a small amount of cold water, and dry at 50 °C to a constant weight.

Stage 2: Regioselective Chlorination

The final step is the introduction of a chlorine atom at the C5 position of the pyrimidine ring. This is achieved through an electrophilic aromatic substitution reaction. The pyrimidine ring is activated towards electrophilic attack by the electron-donating amino group at C4 and the methyl groups at C2 and C6. The C5 position is the most electron-rich and sterically accessible site for substitution.

Reagent Selection and Mechanistic Insight

N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation.[3][4][5] It is a solid, easy-to-handle source of electrophilic chlorine ("Cl⁺") and is highly effective for the chlorination of activated heteroaromatic systems.[6][7] Alternative reagents like sulfuryl chloride could also be used but may be less selective and more aggressive.

The reaction proceeds when the electron-rich C5 position of the pyrimidine ring attacks the electrophilic chlorine atom of NCS. This forms a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion, or another weak base in the medium, then abstracts the proton from the C5 position, restoring aromaticity and yielding the final chlorinated product.[3]

Caption: Experimental workflow for the chlorination step.

Experimental Protocol

This is a representative protocol based on established methods for the NCS chlorination of activated heterocycles.[6][7]

Materials:

-

4-Amino-2,6-dimethylpyrimidine (1.0 eq)

-

N-Chlorosuccinimide (NCS, 1.05-1.1 eq)

-

Acetonitrile (or another suitable polar aprotic solvent like DMF or Chloroform)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Amino-2,6-dimethylpyrimidine (1.0 eq) in acetonitrile (approx. 10-15 mL per gram of starting material).

-

Cool the solution in an ice bath to 0-5 °C.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NCS.

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.

Data Summary and Troubleshooting

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Condensation | Guanidine HCl, Acetylacetone, Na₂CO₃ | Water | 95-100 | 2 | >85%[2] |

| 2 | Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 0 → RT | 2-4 | 80-95% |

Troubleshooting Guide:

| Issue | Potential Cause | Recommended Solution |

| Stage 1: Low Yield | Incomplete reaction; Product loss during workup. | Ensure reaction is run for the full 2 hours at reflux. Be judicious with wash volumes and ensure proper salting-out. |

| Stage 2: Incomplete Chlorination | Insufficient NCS; Deactivated NCS. | Use a slight excess of NCS (1.05-1.1 eq). Ensure NCS is from a reliable source and has been stored properly away from moisture. |

| Stage 2: Formation of Di-chlorinated Byproduct | Overly harsh conditions; Excess NCS. | Add NCS portion-wise at a low temperature to control the reaction exotherm. Avoid using more than 1.1 equivalents of NCS. |

| Final Product is colored | Impurities from starting material or side reactions. | Ensure high purity of the Stage 1 intermediate. Consider a final purification step of the product via column chromatography if recrystallization is insufficient. |

Safety and Handling

-

Guanidine hydrochloride: Irritant. Wear standard personal protective equipment (PPE), including gloves and safety glasses.

-

Acetylacetone: Flammable liquid and harmful if swallowed. Handle in a well-ventilated fume hood.

-

N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, avoiding inhalation of dust. Keep away from combustible materials.

-

Acetonitrile: Flammable and toxic. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4-Amino-5-chloro-2,6-dimethylpyrimidine

This technical guide provides a comprehensive overview of the biological activities of this compound (ACDMP), a pyrimidine derivative with demonstrated potential in antimicrobial and anticancer applications. This document outlines its known biological effects, proposed mechanisms of action, and detailed experimental protocols relevant to its study.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The unique substitution pattern of ACDMP, featuring an amino group, a chloro group, and two methyl groups, contributes to its distinct chemical properties and biological activities. It is recognized as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and herbicides[1]. Recent studies have highlighted its potential as a promising candidate for further investigation in drug discovery programs.

Biological Activity

Recent research has identified significant biological activities of this compound, particularly its antimicrobial and anticancer properties. A 2024 study investigated its efficacy in these areas through a series of in vitro assays.[2]

Anticancer Activity

In vitro cytotoxicity assays have demonstrated that ACDMP exhibits activity against human cancer cell lines. The compound was found to be more effective against lung cancer cells compared to cervical cancer cells, suggesting a degree of selectivity in its cytotoxic action.[2]

Table 1: Summary of Anticancer Activity of ACDMP

| Cell Line | Cancer Type | Activity | Reference |

| A549 | Human Lung Cancer | Effective | [2] |

| HeLa | Human Cervical Cancer | Moderately Effective | [2] |

Note: Specific IC50 values were not available in the reviewed literature.

Antimicrobial Activity

ACDMP has also shown notable antibacterial properties. Specifically, it has been observed to be active against the Gram-positive bacterium Staphylococcus aureus, a pathogen of significant clinical importance.[2]

Table 2: Summary of Antimicrobial Activity of ACDMP

| Microorganism | Gram Stain | Activity | Reference |

| Staphylococcus aureus | Positive | Notable | [2] |

Note: Specific Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature.

Proposed Mechanism of Action in Lung Cancer

Molecular docking studies have suggested a potential mechanism for the anticancer activity of ACDMP in lung cancer. It is proposed to act as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme implicated in cancer progression.[2] DPP-IV is a transmembrane glycoprotein that plays a role in regulating various bioactive peptides, including chemokines that can influence the tumor microenvironment and immune cell recruitment. By inhibiting DPP-IV, ACDMP may modulate these signaling pathways, leading to an anti-tumor effect.

Caption: Proposed mechanism of action of ACDMP via inhibition of DPP-IV.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.

General Experimental Workflow

The screening of a novel compound for biological activity typically follows a structured workflow, from initial characterization to specific bioassays.

Caption: General workflow for the biological evaluation of ACDMP.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cell lines.

Objective: To determine the concentration of ACDMP that inhibits 50% of cell growth (IC50) in cancer cell lines (e.g., A549 and HeLa).

Materials:

-

This compound (ACDMP)

-

Human cancer cell lines (A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of ACDMP in DMSO. Create a series of dilutions of ACDMP in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of ACDMP that visibly inhibits the growth of Staphylococcus aureus.

Materials:

-

This compound (ACDMP)

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

-

Compound Preparation: Prepare a stock solution of ACDMP in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ACDMP at which no visible bacterial growth is observed.

Conclusion

This compound is a promising heterocyclic compound with demonstrated anticancer and antimicrobial activities. Its proposed mechanism of action via the inhibition of DPP-IV in lung cancer provides a rationale for further investigation and development. The experimental protocols detailed in this guide offer a framework for the continued exploration of ACDMP and its derivatives as potential therapeutic agents. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy and safety in more advanced preclinical models.

References

Unveiling the Bioactivity of 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Overview

For Immediate Release

Introduction

4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) is a pyrimidine derivative recognized primarily as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While its role as a synthetic building block is well-established, recent scientific inquiry has shed light on its intrinsic biological activities. A key study has investigated the potential of ACDMP as both an antimicrobial and a cancer therapeutic agent, suggesting a specific mechanism of action against lung cancer cells. This technical guide provides an in-depth summary of the current understanding of the mechanism of action of this compound, with a focus on its potential therapeutic applications. The information presented herein is primarily derived from a pivotal study by Ancy et al., which combined computational and in vitro approaches to elucidate the compound's bioactivity.[1]

Core Mechanism of Action: Dipeptidyl Peptidase-IV Inhibition

The principal proposed mechanism of action for the anticancer effects of this compound is the inhibition of dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is a serine exopeptidase that plays a significant role in various physiological processes and has been implicated in cancer progression. Molecular docking studies have indicated that ACDMP is a potent inhibitor of this key enzyme.[1]

The proposed inhibitory action of ACDMP on DPP-IV is a critical finding, suggesting a targeted mechanism for its observed cytotoxicity against lung cancer cells. This interaction is believed to disrupt the enzymatic activity of DPP-IV, thereby interfering with signaling pathways that are crucial for cancer cell survival and proliferation.

References

The Structure-Activity Relationship of 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its myriad derivatives, 4-Amino-5-chloro-2,6-dimethylpyrimidine has emerged as a compound of significant interest, demonstrating promising antimicrobial and anticancer activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the role of each substituent on the pyrimidine core, this document aims to elucidate the key structural features governing its biological activity and to guide the rational design of novel, more potent analogues.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of new therapeutic agents.[3] The diverse pharmacological activities exhibited by pyrimidine-containing compounds—spanning antimicrobial, antiviral, anticancer, and anti-inflammatory applications—underscore the versatility of this scaffold in drug design.[4]

This compound (ACDMP) is a specific derivative that has garnered attention for its potential as both an antimicrobial and a lung cancer drug. Its unique substitution pattern—an amino group at the 4-position, a chloro group at the 5-position, and methyl groups at the 2- and 6-positions—creates a distinct electronic and steric profile that dictates its biological interactions. Understanding the contribution of each of these substituents is paramount for optimizing its therapeutic potential.

Core Structure and Known Biological Activities

The foundational structure of this compound is depicted below:

References

- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Computational Chemistry Analysis of 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry studies performed on 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP), a molecule with demonstrated potential as an antimicrobial and lung cancer drug. This document summarizes key quantitative data, details the experimental and computational methodologies employed in its study, and visualizes the scientific workflow and molecular properties using graph-based diagrams.

Molecular Properties and Computational Summary

This compound has been the subject of in-depth computational analysis to elucidate its structural, electronic, and biological properties. Density Functional Theory (DFT) has been a central tool in these investigations, providing insights into the molecule's geometry, vibrational modes, and electronic structure.

General and Computationally Derived Properties

The following table summarizes the fundamental molecular and computationally derived properties of ACDMP.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | ChemScene[1] |

| Molecular Weight | 157.60 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[1] |

| LogP | 1.32904 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Quantum Chemical Calculation Results

Quantum chemical calculations, specifically DFT with the B3LYP functional and 6-311G++(d,p) basis set, have been instrumental in understanding the electronic behavior and reactivity of ACDMP.[2]

| Parameter | Value | Significance |

| HOMO Energy | - | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | - | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.71 eV | A smaller gap suggests higher reactivity and potential bioactivity.[2][3] |

| Mulliken Atomic Charges | Delocalized | Supports the bioactivity of the molecule through charge delocalization.[2][3] |

Note: Specific HOMO and LUMO energy values were not available in the provided search results.

Experimental and Computational Protocols

The comprehensive analysis of ACDMP involved a combination of experimental spectroscopy and in silico computational methods.

Spectroscopic Analysis

Experimental spectroscopic studies were conducted to validate the computationally derived structural and vibrational properties.

-

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy : The vibrational frequencies of ACDMP were recorded experimentally. The theoretical vibrational frequencies were calculated using DFT and subsequently scaled to facilitate a direct comparison with the experimental data, showing good agreement.[2]

-

UV-Vis Spectral Analysis : This analysis was performed to study the electronic transitions within the molecule. The results indicated significant intramolecular charge transfer, a key aspect of its electronic behavior.[2]

Computational Chemistry Methodology

The core of the in silico investigation relied on Density Functional Theory.

-

Software : While not explicitly stated in the abstract, Gaussian or a similar quantum chemistry package is typically used for such calculations.

-

Method : Density Functional Theory (DFT) was employed.[2]

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used.[2]

-

Basis Set : The 6-311G++(d,p) basis set was utilized for these calculations.[2]

-

Procedure :

-

Geometry Optimization : The molecular structure of ACDMP was optimized to find its lowest energy conformation.[2]

-

Vibrational Frequency Calculation : Following optimization, the vibrational frequencies were calculated to confirm the structure as a true minimum on the potential energy surface and for comparison with experimental spectra.[2]

-

Electronic Property Analysis : Frontier Molecular Orbitals (HOMO and LUMO) and Mulliken atomic charges were calculated to understand the molecule's reactivity and charge distribution.[2][3]

-

Biological Activity and Molecular Docking

Beyond its fundamental properties, the biological potential of ACDMP has been a key area of investigation, particularly its efficacy as an antimicrobial and anti-cancer agent.

In Vitro Biological Assays

-

Antibacterial Activity : ACDMP exhibited notable antibacterial activity against Staphylococcus aureus.[2][3]

-

Cytotoxicity Assays : The compound was tested against A549 human lung cancer cells and HeLa cervical cancer cells. The results indicated that ACDMP is more effective against the A549 lung cancer cell line.[2][4]

Molecular Docking Studies

To understand the mechanism of its anti-cancer activity, molecular docking studies were performed.

-

Target Enzyme : Dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in lung cancer, was identified as a key target.[2][5]

-

Binding Interaction : The studies demonstrated that ACDMP acts as a potent inhibitor of DPP-IV, suggesting a likely mechanism for its observed cytotoxicity against lung cancer cells.[2][5]

Conclusion

The computational and experimental studies on this compound have provided significant insights into its physicochemical properties and biological potential. DFT calculations have successfully elucidated its electronic structure and reactivity, which are well-supported by spectroscopic data. Furthermore, in vitro assays and molecular docking studies have strongly indicated its promise as a lead compound for the development of new antimicrobial and lung cancer therapies. This integrated approach of in silico and in vitro analysis serves as a robust framework for modern drug discovery and development.

References

An In-depth Technical Guide to the ADME Properties of 4-Amino-5-chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for 4-Amino-5-chloro-2,6-dimethylpyrimidine is limited. This guide provides a framework for assessing its potential ADME properties based on its known chemical characteristics and outlines the standard experimental protocols that would be employed for a thorough evaluation.

Introduction

This compound is a pyrimidine derivative that serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and herbicides.[1] Understanding the ADME properties of such a compound is critical in the early stages of drug discovery and development to predict its pharmacokinetic profile, efficacy, and potential for toxicity. This guide details the known properties of this compound and provides a comprehensive overview of the standard experimental procedures for determining its ADME profile.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its ADME profile, influencing its solubility, permeability, and interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | PubChem[2] |

| Molecular Weight | 157.60 g/mol | PubChem[2] |

| IUPAC Name | 5-chloro-2,6-dimethylpyrimidin-4-amine | PubChem[2] |

| CAS Number | 2858-20-0 | PubChem[2] |

| Melting Point | 164.0 °C | Biosynth[3] |

| Boiling Point | 257.1 °C | Biosynth[3] |

| SMILES | CC1=C(C(=NC(=N1)C)N)Cl | PubChem[2] |

Toxicity Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard classifications for this compound based on notifications to the European Chemicals Agency (ECHA).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

Standard Experimental Protocols for ADME Assessment

The following sections describe the standard in vitro assays used to characterize the ADME properties of a novel compound like this compound.

Absorption

Absorption is the process by which a drug enters the bloodstream.[4][5] Key parameters to evaluate are solubility and permeability.

4.1.1. Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[4]

Methodology:

-

A filter plate with a phospholipid-coated artificial membrane is placed between a donor and an acceptor well.

-

The test compound is dissolved in a buffer solution and added to the donor well.

-

The acceptor well is filled with a buffer solution.

-

The plate is incubated to allow the compound to diffuse across the artificial membrane.

-

After the incubation period, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

-

The permeability coefficient (Pe) is calculated.

Figure 1: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution

Distribution describes how a compound spreads throughout the various tissues and fluids of the body after absorption.[5] A key determinant of distribution is the extent to which a compound binds to plasma proteins.

4.2.1. Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for assessing plasma protein binding.[4]

Methodology:

-

A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

-

The test compound is added to the plasma chamber.

-

The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane into the buffer chamber.

-

The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

The fraction of unbound drug is calculated.

Figure 2: Workflow for Plasma Protein Binding determination using Equilibrium Dialysis.

Metabolism

Metabolism is the biochemical modification of a drug by the body, primarily in the liver.[5] It determines the drug's half-life and can produce active or toxic metabolites.

4.3.1. Experimental Protocol: Metabolic Stability in Liver Microsomes

This assay assesses the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes in the liver.[4][6]

Methodology:

-

The test compound is incubated with liver microsomes (human or from other species) and a cofactor, typically NADPH, to initiate the metabolic reaction.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).

Figure 3: Workflow for assessing Metabolic Stability in Liver Microsomes.

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through urine and feces.[4][5] In vitro studies can help identify the potential for interaction with drug transporters.

4.4.1. Experimental Protocol: Transporter Interaction Assays

These assays determine if a compound is a substrate or inhibitor of key uptake or efflux transporters (e.g., P-gp, BCRP, OATPs).

Methodology (for efflux transporters using Caco-2 cells):

-

Caco-2 cells are cultured on a permeable support to form a polarized monolayer, mimicking the intestinal epithelium.[4]

-

The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer.

-

The appearance of the compound on the opposite side is measured over time.

-

The permeability coefficients in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A) are calculated.

-

An efflux ratio (B-to-A permeability / A-to-B permeability) greater than 2 suggests the compound is a substrate for an efflux transporter.

Figure 4: Workflow for a Caco-2 bidirectional permeability assay to assess transporter interaction.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2858-20-0 | NA67922 [biosynth.com]

- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Target Identification for 4-Amino-5-chloro-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2,6-dimethylpyrimidine is a heterocyclic compound recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its utility as a chemical building block is established, a comprehensive understanding of its specific biological targets and mechanism of action remains largely unexplored in public literature. This technical guide provides a detailed framework for researchers to undertake the target identification process for this molecule. It outlines state-of-the-art experimental strategies, presents detailed protocols for key methodologies, and offers a clear structure for data presentation and interpretation. The primary focus is on two powerful and complementary techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA). This document serves as an in-depth resource for elucidating the molecular targets of this compound, a critical step in evaluating its potential for drug discovery and development.

Introduction to Target Identification

The identification of a small molecule's biological target(s) is a cornerstone of modern drug discovery. It illuminates the mechanism of action, enables the optimization of lead compounds, and helps to predict potential on- and off-target effects.[2][3] For a compound like this compound, which has a versatile chemical structure suggesting potential biological activity, a systematic target deconvolution effort is essential.[1]

Target identification strategies can be broadly categorized into direct and indirect approaches. Direct methods, such as affinity-based techniques, aim to physically isolate the target protein based on its binding to the small molecule.[2][4] Indirect methods may involve genetic or computational approaches to infer a target based on the cellular response to the compound.[4][5] This guide will focus on direct biochemical approaches that provide robust and actionable results.

Experimental Strategies for Target Identification

A multi-pronged approach is often necessary to confidently identify and validate the target of a bioactive small molecule.[5] We propose a workflow that begins with a broad, discovery-phase technique to identify potential binding partners, followed by a method to confirm target engagement in a physiological context.

Primary Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique used to isolate and identify proteins that physically interact with a small molecule of interest from a complex biological sample, such as a cell lysate.[6][7] The core principle involves immobilizing the small molecule (the "bait") on a solid support and using it to "pull down" its binding partners (the "prey").[6]

-

Synthesis of an Affinity Probe:

-

The first critical step is to synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its native biological activity. The linker should be attached at a position on the molecule that is not critical for its putative target binding. A chemical handle, such as an amine or carboxylic acid, may need to be introduced to the parent compound to facilitate this.

-

Control Probe: A structurally similar but biologically inactive analog should also be synthesized to serve as a negative control, helping to distinguish specific binders from non-specific interactions.

-

-

Preparation of Affinity Matrix:

-

The biotinylated probe is immobilized on streptavidin-coated agarose or magnetic beads.[2]

-

Incubate the biotinylated probe with streptavidin beads in a suitable buffer (e.g., PBS) for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with the buffer to remove any unbound probe.

-

-

Cell Lysate Preparation:

-

Select a relevant cell line for the study.

-

Culture cells to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to preserve protein complexes.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Affinity Pulldown:

-

Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the affinity matrix (and a parallel incubation with control beads) for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by on-bead digestion with a protease like trypsin.

-

For on-bead digestion, wash the beads with ammonium bicarbonate buffer, then incubate with trypsin overnight at 37°C. The resulting peptides are then collected.

-

-

LC-MS/MS Analysis:

-

The eluted proteins or digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting spectra are searched against a protein database to identify the proteins that were pulled down by the affinity probe.

-

The output from the mass spectrometer is a list of identified proteins. Quantitative proteomics techniques can be used to determine the relative abundance of each protein in the experimental pulldown compared to the negative control. This data should be summarized in a table.

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Function |

| P01234 | GENE1 | 5.2 | 0.001 | Kinase |

| Q56789 | GENE2 | 4.8 | 0.003 | Transcription Factor |

| P98765 | GENE3 | 1.1 | 0.450 | Housekeeping |

Table 1: Example data table for proteins identified by AC-MS. Proteins with high fold enrichment and low p-values are considered high-confidence candidate targets.

Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

While AC-MS identifies potential binding partners, it does not confirm that this interaction occurs within the complex environment of a living cell. CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule will be more resistant to heat-induced denaturation than the unbound protein.[9][10]

-

Cell Treatment:

-